molecular formula C26H24OSnTe B14591583 CID 78066096

CID 78066096

Cat. No.: B14591583
M. Wt: 598.8 g/mol
InChI Key: WJKRFACBZWZHPM-UHFFFAOYSA-N
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Description

CID 78066096 is a chemical compound whose structural and functional characteristics are partially documented in analytical studies. Based on the evidence provided, this compound is associated with vacuum-distilled fractions of Citrus essential oil (CIEO) (Figure 1C, ), where its presence was quantified via GC-MS.

Properties

Molecular Formula

C26H24OSnTe

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C8H9OTe.3C6H5.Sn/c1-2-9-7-3-5-8(10)6-4-7;3*1-2-4-6-5-3-1;/h3-6H,2H2,1H3;3*1-5H;

InChI Key

WJKRFACBZWZHPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78066096 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Oxidation Reactions

No specific oxidation pathways or products for CID 78066096 are reported in peer-reviewed literature. General oxidation mechanisms for similar compounds involve:

  • Reagents : Potassium permanganate (KMnO4KMnO_4
    ), chromium trioxide (CrO3CrO_3
    ), or ozone (O3O_3
    ).

  • Typical Products : Ketones, carboxylic acids, or epoxides, depending on the substrate and conditions .

Reduction Reactions

Reductive transformations for this compound are not explicitly detailed. For structurally related compounds, common methods include:

  • Catalytic Hydrogenation : Using palladium (Pd/CPd/C
    ) or platinum (PtO2PtO_2
    ) catalysts under H2H_2
    pressure.

  • Reducing Agents : Sodium borohydride (NaBH4NaBH_4
    ) or lithium aluminum hydride (LiAlH4LiAlH_4
    ) for selective reductions .

Substitution Reactions

Substitution patterns for this compound remain uncharacterized. Analogous reactions in similar molecules may involve:

  • Nucleophilic Substitution : Halogen displacement using amines or alkoxides.

  • Electrophilic Aromatic Substitution : Nitration or sulfonation under acidic conditions .

Hydrolysis Reactions

Hydrolysis data for this compound is unavailable. For compounds with ester or amide functionalities, hydrolysis typically proceeds under:

  • Acidic Conditions : H2SO4H_2SO_4
    or HClHCl
    to yield carboxylic acids.

  • Basic Conditions : NaOHNaOH
    or KOHKOH
    to form carboxylate salts .

Comparative Reaction Data

The table below summarizes reaction types and conditions for structurally related compounds (e.g., kinase inhibitors and sulfonamides) :

Reaction Type Reagents/Conditions Products Reference
OxidationKMnO4KMnO_4
, acidic H2OH_2O
text
| Carboxylic acids |[7] |

| Reduction | LiAlH4LiAlH_4
, dry ether | Alcohols or amines | |
| Substitution | NaNH2NaNH_2
, NH3NH_3
| Aryl halides → amines | |
| Hydrolysis | H2OH_2O
, H2SO4H_2SO_4
(reflux) | Deprotected functional groups | |

Research Gaps and Limitations

  • No experimental data or mechanistic studies specific to this compound were identified in PubMed Central, PMC, or EPA reports.

  • The absence of detailed reaction pathways highlights the need for targeted synthetic and kinetic studies.

Authoritative Sources Consulted

  • PubChem ( ): General compound database with limited reaction data.

  • PubMed Central ( ): Peer-reviewed articles on kinase inhibitors and reaction taxonomies.

  • EPA Reports ( ): Chemical inventories without reaction specifics.

Scientific Research Applications

CID 78066096 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066096, comparisons are drawn with structurally or functionally analogous compounds, including oscillatoxin derivatives () and colchicine (). Key parameters for comparison include molecular weight, functional groups, bioactivity, and analytical detection methods.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Oscillatoxin D (CID 101283546) Colchicine (CID 6167)
Molecular Weight Not explicitly stated ~800 Da (inferred from structure) 399.4 Da
Functional Groups Aliphatic/terpenoid Macrocyclic polyketide Tropolone, methoxy groups
Bioactivity Likely antimicrobial Cytotoxic, tumor-promoting Anti-inflammatory, microtubule inhibitor
Detection Method GC-MS () LC-MS/MS HPLC-UV
Natural Source Citrus essential oil Marine cyanobacteria Colchicum autumnale (plant)

Key Findings:

Structural Diversity: this compound is hypothesized to belong to the terpenoid class, given its association with Citrus essential oils . This contrasts with oscillatoxin D’s macrocyclic polyketide structure and colchicine’s alkaloid backbone . The absence of explicit stereochemical data for this compound limits direct structural comparisons, unlike oscillatoxin derivatives, which are well-characterized with defined stereochemistry .

Analytical Methods :

  • This compound was identified using GC-MS (), a method optimized for volatile compounds. In contrast, oscillatoxin D and colchicine require LC-MS/MS or HPLC-UV due to their higher molecular weights and polarity .

Oscillatoxin D and colchicine, however, have well-documented pharmacological activities, including cytotoxicity and anti-inflammatory effects .

Recommendations for Future Studies

Structural Characterization :

  • Perform NMR and high-resolution mass spectrometry (HR-MS) to resolve ambiguities in this compound’s structure.

Bioactivity Screening :

  • Conduct in vitro assays (e.g., antimicrobial, antioxidant) to validate hypothesized roles.

Comparative Omics Approaches :

  • Use metabolomics or cheminformatics tools (e.g., PubChem, ) to map this compound’s interaction networks relative to oscillatoxins or colchicine.

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